molecular formula C14H19NO2 B1450190 Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2173116-54-4

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No. B1450190
M. Wt: 233.31 g/mol
InChI Key: RGRKMDHVYJTEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate” is a derivative of tetrahydroquinoline, which is a type of organic compound known as a heterocyclic compound . Tetrahydroquinolines are characterized by a fully saturated four-membered ring fused to a benzene ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Structural Analogues : Medvedeva et al. (2015) explored the oxidation reaction of substituted pyrroloquinolines to synthesize structural analogues of the natural antibiotic Helquinoline, focusing on derivatives of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate. This study emphasizes the compound's relevance in antibiotic research and structural chemistry Medvedeva, Plaksina, & Shikhaliev, 2015.

  • Diastereoselective Synthesis : Bunce et al. (2001) developed a diastereoselective synthesis method for tetrahydroquinoline derivatives, including those related to Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate. This process highlights its potential in creating stereochemically complex molecules for pharmaceutical applications Bunce, Herron, Johnson, & Kotturi, 2001.

Medicinal Chemistry and Biological Activity

  • Antibiotic Discovery : Research on Janibacter limosus by Asolkar et al. (2004) led to the discovery of Helquinoline, a tetrahydroquinoline derivative with significant biological activity. This study underscores the role of tetrahydroquinoline derivatives in antibiotic discovery and their potential to combat bacterial and fungal infections Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004.

Agricultural Applications

  • Growth and Yield Stimulants : Vostrikova et al. (2021) investigated the effect of synthesized organic compounds, including tetrahydroquinoline derivatives, on the growth and yield of agricultural crops. This study highlights the potential of these compounds as growth stimulants, improving seed germination, plant growth, and yield, specifically in Solanum melongena (eggplant) Vostrikova, Kalaev, Potapov, Manakhelokhe, & Shikhaliev, 2021.

Photophysics and Photochemistry

  • Photoinduced Reactions : Nekipelova et al. (2002) studied the photoinduced addition of water and methanol to the double bond of dihydroquinolines, leading to Markovnikov adducts of tetrahydroquinolines. This research is pivotal for understanding the photophysics and photochemical behavior of tetrahydroquinoline derivatives Nekipelova, Shishkov, & Kuzmin, 2002.

properties

IUPAC Name

methyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRKMDHVYJTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

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